Tetrachlorodecaoxide

Description

Properties

Key on ui mechanism of action |

WF 10 is a 1: 10 dilution of tetrachlorodecaoxide (TCDO) formulated for intravenous injection. It was developed by Oxo Chemie in Switzerland as an adjunctive therapy to combination antiretroviral and opportunistic infection prophylaxis regimens in AIDS patients. WF 10 specifically targets macrophages. WF10 potentially modulates disease-related up-regulation of immune responses both in vitro and in vivo. Thus immune response is influenced in a way that inappropriate inflammatory reactions are downregulated. |

|---|---|

CAS No. |

92047-76-2 |

Molecular Formula |

Cl4H2O11-4 |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

molecular oxygen;tetrachlorite;hydrate |

InChI |

InChI=1S/4ClHO2.O2.H2O/c4*2-1-3;1-2;/h4*(H,2,3);;1H2/p-4 |

InChI Key |

VOWOEBADKMXUBU-UHFFFAOYSA-J |

SMILES |

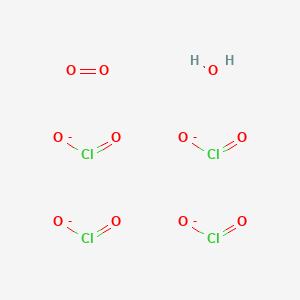

O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.O=O |

Canonical SMILES |

O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.[O-]Cl=O.O=O |

Other CAS No. |

92047-76-2 |

Synonyms |

Oxoferin Ryoxon TCDO tetrachlorodecaoxide tetrachlorodecaoxygen WF 10 cpd WF10 cpd |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tetrachlorodecaoxide: Synthesis, Chemical Identity, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrachlorodecaoxide (TCDO) is a stabilized aqueous solution containing a complex of chlorite (B76162) ions, molecular oxygen, and water, rather than a discrete chemical compound with a fixed covalent structure. Known commercially in different formulations such as Oxoferin® and WF10, TCDO has garnered significant interest for its therapeutic properties, particularly in wound healing and immunomodulation. This technical guide provides a comprehensive overview of TCDO's chemical identity, principles of its preparation, and its multifaceted mechanism of action. Due to its nature as a complex mixture, a traditional chemical synthesis protocol is not applicable; instead, the focus is on the formulation of stabilized chlorite solutions. Quantitative data from clinical studies are presented to substantiate its efficacy, and its proposed signaling pathways are visualized to aid in understanding its biological effects.

Chemical Identity and Structure

This compound is identified by the CAS Number 92047-76-2. The molecular formula is often represented as [Cl₄H₂O₁₁]⁴⁻, however, this is an incomplete representation that signifies a mixture of its core components.[1] The IUPAC name, "molecular oxygen; tetrachlorite; hydrate," further clarifies that TCDO is a complex rather than a single molecule.

The chemical identity is best understood as an aqueous solution containing stabilized chlorite ions (ClO₂⁻) in the presence of molecular oxygen. This stabilization is crucial for its therapeutic use, preventing the premature release of reactive chlorine species. Formulations like Oxoferin® and WF10 are dilutions of this stabilized TCDO complex.[2] For instance, WF10 is a 1:10 dilution of TCDO designed for intravenous administration.[2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 92047-76-2 |

| Molecular Formula | [Cl₄H₂O₁₁]⁴⁻ (Represents a complex mixture) |

| IUPAC Name | molecular oxygen; tetrachlorite; hydrate |

| Synonyms | TCDO, Oxoferin, WF10, Ancloximex, Oxomexan |

Synthesis and Formulation Principles

A specific synthesis protocol for a discrete "this compound" molecule cannot be provided due to its nature as a stabilized solution. The preparation of TCDO involves the formulation of a stabilized aqueous solution of sodium chlorite. While the precise, proprietary methods for commercial preparations like Oxoferin® are not publicly detailed, the principles are based on creating a solution where chlorite ions are stable but can be activated under specific physiological conditions, such as in the presence of heme-containing proteins like hemoglobin.[3]

Experimental Protocol: Laboratory-Scale Preparation of a Stabilized Chlorite Solution

The following is a general protocol for the preparation of a stabilized chlorite solution for research purposes, based on publicly available information on similar formulations. This protocol should be performed in a well-ventilated area with appropriate personal protective equipment.

Materials:

-

Sodium chlorite (NaClO₂)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

pH meter

-

Sterile filtration apparatus (0.22 µm filter)

-

Amber glass storage bottles

Procedure:

-

Prepare a stock solution of sodium chlorite in deionized water at the desired concentration.

-

Adjust the pH of the solution to a basic range (typically > 9.0) using a dilute solution of sodium hydroxide. This high pH is critical for stabilizing the chlorite ions and preventing the generation of chlorine dioxide gas.

-

Stir the solution until fully dissolved and the pH is stable.

-

Sterile-filter the solution through a 0.22 µm filter into a sterile amber glass bottle.

-

Store the stabilized solution in a cool, dark place. The concentration and pH should be verified before use in experimental settings.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-pronged mechanism that involves the controlled release of reactive oxygen species (ROS), immunomodulation, and the stimulation of tissue repair processes.[4][5]

Release of Reactive Oxygen Species and Antimicrobial Activity

Upon application to a wound or administration, TCDO interacts with heme-containing proteins, such as hemoglobin in red blood cells.[3] This interaction catalyzes the release of ROS, including chlorine dioxide (ClO₂).[4] These ROS have potent, broad-spectrum antimicrobial properties, disrupting the cellular membranes and essential proteins of bacteria, viruses, and fungi.[4][5] This helps to reduce the microbial load in wounds, preventing infection and creating a favorable environment for healing.[4]

Immunomodulation and Anti-inflammatory Effects

A key aspect of TCDO's mechanism is its ability to modulate the immune response. It specifically targets macrophages, a type of white blood cell central to both initiating and resolving inflammation.[2][6] TCDO promotes the activation of macrophages, enhancing their phagocytic activity to clear cellular debris and pathogens from the wound site.[3][7]

Furthermore, TCDO has demonstrated anti-inflammatory properties by inhibiting the migration of polymorphonuclear leukocytes (PMNs) and reducing the production of pro-inflammatory mediators like prostaglandins (B1171923) (PGE₂) and leukotrienes (LTB₄).[8] This helps to control excessive inflammation, which can impede the healing process.[4][5]

Stimulation of Wound Healing

TCDO actively promotes tissue regeneration through several pathways:

-

Angiogenesis: The oxidative environment created by TCDO can stimulate the production of growth factors that promote the formation of new blood vessels (angiogenesis).[4] This is vital for supplying oxygen and nutrients to the healing tissue.

-

Fibroblast Activity: TCDO enhances the proliferation and migration of fibroblasts, which are responsible for synthesizing collagen and other extracellular matrix components that form the scaffold for new tissue.[4][9]

-

Oxygenation: By releasing oxygen, TCDO helps to alleviate the hypoxia (low oxygen levels) often found in chronic wounds, which in turn accelerates the healing process.[5][10]

Signaling Pathways and Experimental Workflows

The complex mechanism of action of this compound can be visualized through its key signaling pathways and a typical experimental workflow for its application.

Caption: Proposed mechanism of action for this compound.

Caption: A typical experimental workflow for evaluating TCDO in wound healing.

Quantitative Data from Clinical Studies

The efficacy of this compound has been evaluated in several clinical trials for wound healing. The following tables summarize key quantitative findings from these studies.

Table 2: Efficacy of this compound in Wound Healing (Open-Label Clinical Trial)

| Outcome | Result |

| Excellent Healing | 62.42% of patients |

| Good Healing | 28.86% of patients |

| Mild Healing | 3.36% of patients |

| Poor Healing | 5.37% of patients |

| Data from an open-label clinical trial with 163 patients with various skin and soft tissue lesions. |

Table 3: Comparative Efficacy of TCDO vs. Saline in Chronic Wounds (Randomized Double-Blind Study)

| Parameter | TCDO | Saline | Significance |

| Reduction in Wound Smear | Significantly Superior | - | p < 0.05 |

| Formation of Granulation Tissue | Significantly Superior | - | p < 0.05 |

| Stimulation of Epithelialization | Significantly Superior | - | p < 0.05 |

| Reduction in Wound Surface Area | Significantly Superior | - | p < 0.05 |

| Results from a randomized, double-blind clinical trial in 38 patients with chronic, therapy-resistant wounds.[11] |

Table 4: Adverse Events Reported in a Clinical Trial of TCDO

| Adverse Event | Percentage of Patients |

| Wound Dryness | 1.97% |

| Pain | 0.65% |

| Burning Sensation | 0.65% |

| Erythema (Redness) | 0.65% |

| Worsening of Wound | 0.65% |

| Data from an open-label clinical trial with 163 patients. |

Conclusion

This compound is a complex of stabilized chlorite ions, molecular oxygen, and water with significant therapeutic potential, particularly in the management of complex wounds. Its multifaceted mechanism of action, encompassing antimicrobial, immunomodulatory, and regenerative properties, makes it a subject of considerable interest for researchers and drug development professionals. While its nature as a stabilized solution precludes a traditional synthesis protocol, an understanding of its formulation principles is key to its application in research and development. The quantitative data from clinical studies provide evidence of its efficacy and safety profile. Further research into the precise molecular interactions and signaling pathways will continue to elucidate the full therapeutic potential of this intriguing agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. WF 10: Macrokine, TCDO, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [bionity.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. WF10: uses & side-effects | PatientsLikeMe [patientslikeme.com]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Anti-inflammatory properties of a novel wound healing and immunomodulating agent, tetrachlorodecaoxygen complex (TCDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Efficacy and Safety of this compound in Comparison with Super-oxidised Solution in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Stimulation of wound healing by tetrachlordecaoxide. Results of a randomized double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of the Tetrachlorodecaoxide Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Tetrachlorodecaoxide (TCDO) complex is a chemically unique, oxygen-rich compound with demonstrated efficacy in promoting the healing of complex and chronic wounds. Its multifaceted mechanism of action, encompassing direct antimicrobial activity, modulation of the inflammatory response, and stimulation of tissue regeneration, positions it as a significant agent in advanced wound care. This technical guide provides a comprehensive overview of the biochemical properties of TCDO, detailing its mechanism of action, summarizing key quantitative data from clinical and preclinical studies, and outlining experimental protocols for its evaluation. Furthermore, this guide visualizes the complex biological pathways influenced by TCDO, offering a deeper understanding for researchers and professionals in drug development.

Core Biochemical Properties and Mechanism of Action

This compound is a stabilized complex of chlorine and oxygen, with the chemical formula Cl₄H₂O₁₁⁴⁻. Its therapeutic effects are primarily attributed to its ability to release reactive oxygen species (ROS), including chlorine dioxide (ClO₂), upon contact with biological materials. This controlled release of oxygen and other reactive species orchestrates a cascade of events beneficial for wound healing.

1.1. Oxygenation and Antimicrobial Effects:

Chronic wounds are often characterized by hypoxia, which impairs cellular metabolism and impedes the healing process. TCDO addresses this by delivering a sustained supply of oxygen to the wound bed. This oxygenation enhances the metabolic activity of fibroblasts and other cells critical for tissue repair.[1]

Furthermore, the released ROS possess potent, broad-spectrum antimicrobial properties. They disrupt the cell walls and interfere with the proteins and nucleic acids of various pathogens, effectively reducing the microbial load in the wound and preventing infection.[2]

1.2. Immunomodulation and Macrophage Activation:

TCDO is recognized as an immunomodulatory agent that can influence the inflammatory phase of wound healing. It interacts with heme-containing proteins like hemoglobin, leading to the formation of a TCDO-hemo complex. This complex is believed to activate macrophages, key players in the immune response and tissue remodeling.

Activated macrophages stimulated by TCDO can polarize towards a pro-healing M2 phenotype, characterized by the secretion of anti-inflammatory cytokines and growth factors. This modulation helps to resolve excessive inflammation, which can be detrimental to the healing process.

1.3. Stimulation of Tissue Regeneration:

TCDO actively promotes the proliferative phase of wound healing through several mechanisms:

-

Fibroblast Proliferation and Collagen Synthesis: It stimulates the proliferation of fibroblasts, the cells responsible for producing collagen and other extracellular matrix components that form the new tissue framework.[3]

-

Angiogenesis: TCDO promotes the formation of new blood vessels (angiogenesis), a critical process for supplying nutrients and oxygen to the regenerating tissue. This is thought to be mediated by the stimulation of growth factors like Vascular Endothelial Growth Factor (VEGF).

-

Growth Factor Production: The oxidative environment created by TCDO can trigger the release of various growth factors that are crucial for cell migration, proliferation, and differentiation.

Quantitative Data on the Efficacy of this compound

The clinical and preclinical efficacy of TCDO has been evaluated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Clinical Efficacy of this compound in Wound Healing

| Parameter | TCDO Treatment Group | Control/Comparator Group | p-value | Reference |

| Wound Healing Outcome | ||||

| Excellent Healing | 62.42% of patients | N/A | N/A | [2] |

| Good Healing | 28.86% of patients | N/A | N/A | [2] |

| Change in Wound Tissue Type (vs. Super-oxidised Solution) | ||||

| End of Week 2 | Statistically significant improvement | - | <0.001 | [4] |

| End of Week 4 | Statistically significant improvement | - | 0.009 (PP), 0.010 (ITT) | [4] |

| Reduction in Wound Area (vs. PVP-Iodine) | ||||

| Epithelialization | Highly significant superiority | - | N/A | [5] |

ITT: Intention-to-Treat analysis; PP: Per-Protocol analysis

Table 2: Preclinical Efficacy of this compound

| Model | Parameter | TCDO Treatment Group | Control Group | Finding | Reference |

| Sublethally Irradiated Mice | Hematopoietic Cell Recovery | Intravenous TCDO | Saline | Potent stimulator of cellular recovery in the spleen. | |

| Rat Anastomotic Healing Model | Bursting Pressure of Anastomoses | TCDO treated | Untreated | No alteration in bursting pressures at days 1, 3, and 9. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biochemical properties of this compound.

3.1. Fibroblast Proliferation Assay (CCK-8 Method)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of TCDO on the proliferation of human dermal fibroblasts.

-

Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell adherence.

-

Treatment: Prepare serial dilutions of TCDO in complete culture medium. Remove the existing medium from the wells and add 100 µL of the TCDO solutions at various concentrations. Include untreated control wells and positive control wells (e.g., with a known growth factor).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell proliferation rate as a percentage relative to the untreated control.

3.2. In Vitro Angiogenesis Assay (Tube Formation on Matrigel)

This protocol describes an assay to evaluate the pro-angiogenic potential of TCDO by observing the formation of tube-like structures by endothelial cells.

-

Matrigel Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well in 100 µL of serum-free medium containing various concentrations of TCDO.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

-

Visualization: Observe and photograph the formation of tube-like structures using an inverted microscope.

-

Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

3.3. Macrophage Polarization Assay (Flow Cytometry)

This protocol details the use of flow cytometry to assess the effect of TCDO on macrophage polarization.

-

Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) and differentiate them into macrophages (M0) by culturing in the presence of M-CSF for 6-7 days.

-

Polarization: Treat the M0 macrophages with TCDO at various concentrations for 24-48 hours. Include control groups for M1 polarization (e.g., LPS and IFN-γ) and M2 polarization (e.g., IL-4 and IL-13).

-

Cell Harvesting: Gently scrape and collect the macrophages.

-

Staining: Stain the cells with a panel of fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).

-

Flow Cytometry Analysis: Acquire and analyze the stained cells using a flow cytometer.

-

Data Interpretation: Determine the percentage of cells expressing M1 and M2 markers in each treatment group to assess the polarizing effect of TCDO.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of this compound.

Caption: Overview of TCDO's multifaceted mechanism of action in wound healing.

Caption: Workflow for assessing fibroblast proliferation using the CCK-8 assay.

Caption: Postulated involvement of TCDO in the VEGF signaling pathway promoting angiogenesis.

Conclusion

The this compound complex represents a sophisticated approach to wound management. Its ability to concurrently address hypoxia, microbial contamination, and the complex cellular and signaling events of the healing cascade underscores its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the biochemical properties of TCDO for advanced therapeutic applications. The visualized pathways provide a conceptual framework for understanding its intricate biological interactions. Further research is warranted to fully elucidate the specific molecular targets of TCDO and to optimize its clinical use in a variety of wound types.

References

- 1. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

- 2. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Improved Protocol for the Matrigel Duplex Assay: A Method to Measure Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.virginia.edu [med.virginia.edu]

- 5. creative-bioarray.com [creative-bioarray.com]

Unraveling the Oxygen Release Mechanism of Tetrachlorodecaoxide (TCDO): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorodecaoxide (TCDO) is a compound that has garnered significant interest for its therapeutic properties, particularly in promoting the healing of complex and chronic wounds.[1] At the heart of its mechanism of action lies a unique, multifaceted process of oxygen release and immunomodulation that collectively fosters a favorable environment for tissue regeneration. This technical guide provides an in-depth exploration of the core mechanisms of TCDO, with a focus on its oxygen-releasing capabilities, supported by available data, experimental insights, and visual representations of the involved pathways.

The Core Mechanism: Hemoprotein-Mediated Oxygen Liberation

The primary mechanism of TCDO's action is initiated upon its interaction with hemoproteins, such as hemoglobin found in red blood cells, as well as myoglobin (B1173299) and peroxidases.[2] This interaction is crucial and forms a TCDO-hemo complex. This complex acts as a potent oxidant, comparable in its properties to peroxidase-compound I, and is distinct from other reactive oxygen species (ROS) like superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radicals (OH·), and singlet oxygen (¹O₂).[3]

This catalytic activation by heme iron leads to the release of oxygen directly into the local microenvironment.[1][2] This targeted oxygen delivery is particularly beneficial in hypoxic wound beds, which are often characterized by poor vascularization and high oxygen demand from infiltrating immune cells.[1][4] The sustained and slow release of oxygen helps to alleviate this localized hypoxia, thereby supporting cellular metabolism and the proliferation of key cells involved in tissue repair, such as fibroblasts.[1][4]

Beyond molecular oxygen, the activation of TCDO also generates reactive oxygen species (ROS), including chlorine dioxide (ClO₂).[4] These ROS contribute to the compound's broad-spectrum antimicrobial properties by reacting with and disrupting the cell membranes, proteins, and nucleic acids of various pathogens.[4] This reduction in microbial load is critical for preventing infection and creating a clean wound environment conducive to healing.[4]

Downstream Effects on Wound Healing Cascade

The initial oxygen release and ROS generation trigger a cascade of downstream cellular and molecular events that actively promote wound healing.

Immunomodulation and Phagocytosis

TCDO is considered an immunomodulating agent.[2] The formation of the TCDO-hemo complex activates macrophages, which are key players in the inflammatory and proliferative phases of wound healing.[2] This activation enhances the process of phagocytosis, leading to the efficient clearance of pathogens and cellular debris from the wound site.[2]

Stimulation of Growth Factors and Cellular Proliferation

TCDO has been shown to be both mitogenic and chemotactic.[2] Its application stimulates the production of crucial growth factors, including Macrophage-Derived Growth Factor (MDGF) and Wound Angiogenesis Factor (WAF).[2]

-

MDGF promotes the proliferation and migration of fibroblasts to the wound area. These fibroblasts are essential for synthesizing and depositing extracellular matrix components, most notably collagen, which provides the structural scaffold for new tissue formation.[2][4]

-

WAF stimulates angiogenesis, the formation of new blood vessels.[2][4] This is vital for restoring blood flow to the damaged tissue, ensuring the delivery of essential nutrients and oxygen required for sustained tissue regeneration.[4]

Modulation of Inflammation

While inflammation is a necessary component of the initial healing response, excessive or prolonged inflammation can impede tissue repair. TCDO helps to modulate this process. The ROS released by TCDO can oxidize and inactivate pro-inflammatory cytokines and chemokines, thereby reducing excessive inflammation and fostering a more favorable environment for healing to progress.[1][4]

Quantitative Data and Experimental Observations

While much of the literature describes the qualitative effects of TCDO, some studies provide quantitative insights into its efficacy.

| Parameter Measured | Observation | Reference |

| Wound Area Reduction | TCDO was shown to be significantly superior to physiological saline in reducing wound smear and shrinking the wound surface in a randomized, double-blind study of 38 patients with chronic, therapy-resistant wounds. | [5] |

| Granulation Tissue Formation | In a controlled study comparing TCDO (n=29) to PVP-iodine (n=31), TCDO was found to be highly superior in promoting epithelization and induced the development of better quality granulation tissue, particularly on exposed tendons, bones, and fasciae. | [6] |

| Antibacterial Activity | In vitro studies demonstrated the antibacterial activity of TCDO against both aerobic and anaerobic bacteria. The lethal dose for Escherichia coli was determined to be 150 micrograms/ml, while 15 micrograms/ml was sufficient to reduce bacterial counts after a two-hour latent period. | [5] |

| Tissue Oxygenation | Using O₂-sensitive microelectrodes in multicellular tumor spheroids, a bolus injection of TCDO (peak concentration: 0.7 mM) resulted in a distinct and transient increase in the partial pressure of oxygen (PO₂). Continuous infusion at 33 µM led to a substantial and persistent elevation of local PO₂. | [7] |

| Clinical Trial Outcomes | A randomized controlled trial is currently evaluating the effectiveness of topical TCDO drops in promoting chronic wound healing over a 12-week follow-up period. The primary outcome is the percentage reduction in wound area. | [8] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key experiments related to TCDO's mechanism of action, based on descriptions in the cited literature.

In Vitro Antibacterial Activity Assessment

-

Bacterial Strains: Obtain pure cultures of relevant aerobic and anaerobic bacteria (e.g., Escherichia coli, Staphylococcus aureus).

-

Culture Preparation: Grow bacteria in appropriate liquid broth to a specific optical density corresponding to a known cell concentration.

-

TCDO Preparation: Prepare a stock solution of TCDO and create a series of dilutions to test a range of concentrations.

-

Exposure: Inoculate the bacterial cultures with the different concentrations of TCDO. Include a control group with no TCDO.

-

Incubation: Incubate the cultures under appropriate conditions (temperature, atmosphere) for a set period (e.g., 2, 4, 8, 24 hours).

-

Quantification: Determine the number of viable bacteria at each time point using methods such as plate counting (colony-forming units per ml) or spectrophotometry (optical density).

-

Data Analysis: Plot bacterial growth curves for each TCDO concentration to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Measurement of Tissue Oxygenation (Microelectrode Method)

-

Model System: Utilize a suitable biological model, such as multicellular tumor spheroids or an animal wound model.

-

Microelectrode Setup: Calibrate O₂-sensitive microelectrodes according to the manufacturer's instructions.

-

Baseline Measurement: Carefully insert the microelectrode into the tissue of interest to record baseline PO₂ values at various depths or locations.

-

TCDO Administration: Administer TCDO either as a bolus injection into the surrounding medium or via continuous infusion to achieve a steady-state concentration.

-

Post-Administration Measurement: Continuously record the PO₂ at the same locations following TCDO administration.

-

Data Analysis: Plot the change in PO₂ over time to assess the dynamics of oxygen release and its effect on tissue oxygenation. Compare PO₂ levels before and after TCDO treatment.

Visualizing the Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and logical flows of TCDO's mechanism of action.

Caption: Core oxygen release mechanism of TCDO.

Caption: Downstream effects of TCDO on the wound healing cascade.

Caption: Workflow for measuring TCDO-induced tissue oxygenation.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound [bionity.com]

- 3. Biochemical oxygen activation as the basis for the physiological action of this compound (TCDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. [Effectiveness of this compound (TCDO) in the treatment of complicated disorders of wound healing. A controlled study: TCDO versus PVP-iodine complex] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound improves the oxygenation status of multicellular tumor spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

The Role of Tetrachlorodecaoxide in Macrophage Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorodecaoxide (TCDO) is a unique oxygen-releasing compound with demonstrated efficacy in wound healing and immunomodulation. A primary mechanism of its therapeutic action is the direct activation of macrophages, key orchestrators of the innate immune response, inflammation, and tissue repair. This technical guide provides an in-depth overview of the role of TCDO in macrophage activation, detailing its proposed mechanism of action, relevant signaling pathways, and exemplar experimental protocols for its investigation. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide presents hypothetical data and adapted protocols to serve as a framework for research and development in this area.

Introduction to this compound (TCDO)

This compound is an aqueous solution known for its ability to act as a bio-activated oxygen carrier.[1] It is primarily utilized as a topical agent to promote the healing of chronic and complex wounds.[2][3] The therapeutic effects of TCDO are attributed to its multifaceted mechanism, which includes breaking the cycle of hypoxia in wounds, exerting bactericidal action, and, most notably, modulating the immune response through the activation of macrophages.[1][2]

Mechanism of Action in Macrophage Activation

The primary mechanism of TCDO-induced macrophage activation is believed to be initiated by its interaction with heme-containing proteins, such as hemoglobin and myoglobin, which are present in the wound environment. This interaction leads to the controlled release of reactive oxygen species (ROS), which act as signaling molecules to stimulate macrophages.

Activated macrophages exhibit enhanced phagocytic activity, clearing cellular debris and pathogens from the wound site.[3] Furthermore, these macrophages release a variety of signaling molecules, including cytokines and growth factors, that orchestrate the subsequent phases of wound healing, such as angiogenesis and tissue regeneration.[3]

Key Signaling Pathways

While direct evidence for TCDO's specific effects on intracellular signaling is limited, its known immunomodulatory effects on macrophages suggest the involvement of key inflammatory and stress-response pathways, including NF-κB and p38 MAPK.

-

NF-κB Signaling Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response in macrophages. Its activation leads to the transcription of numerous pro-inflammatory cytokines and chemokines. The ROS generated by TCDO can lead to the degradation of IκBα, the inhibitory protein of NF-κB, allowing the p65/p50 subunits to translocate to the nucleus and initiate gene transcription.[4][5]

-

p38 MAPK Signaling Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress, including oxidative stress, and plays a crucial role in regulating the production of inflammatory cytokines. TCDO-induced ROS can lead to the phosphorylation and activation of p38 MAPK, which in turn can regulate the expression of various inflammatory mediators.[6][7]

Quantitative Data on Macrophage Activation by TCDO (Hypothetical)

The following tables present hypothetical quantitative data to illustrate the expected effects of TCDO on macrophage activation, based on its known qualitative effects. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Effect of TCDO on Cytokine Secretion by Murine Bone Marrow-Derived Macrophages (BMDMs)

| Treatment Group | Concentration (µg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| Vehicle Control | 0 | 150 ± 25 | 80 ± 15 | 45 ± 10 | 200 ± 30 |

| TCDO | 10 | 450 ± 50 | 250 ± 30 | 150 ± 20 | 350 ± 45 |

| TCDO | 50 | 800 ± 75 | 500 ± 55 | 300 ± 40 | 500 ± 60 |

| TCDO | 100 | 1200 ± 110 | 850 ± 90 | 550 ± 65 | 650 ± 70 |

Table 2: Effect of TCDO on Phagocytic Activity of J774A.1 Macrophage Cell Line

| Treatment Group | Concentration (µg/mL) | % Phagocytic Cells | Phagocytic Index |

| Vehicle Control | 0 | 40 ± 5% | 2.5 ± 0.5 |

| TCDO | 10 | 65 ± 8% | 4.8 ± 0.7 |

| TCDO | 50 | 85 ± 10% | 7.2 ± 1.0 |

| TCDO | 100 | 92 ± 7% | 9.5 ± 1.2 |

Experimental Protocols

The following are detailed exemplar protocols for investigating the effects of TCDO on macrophage activation. These are adapted from standard macrophage research methodologies.

Macrophage Culture and TCDO Stimulation

-

Cell Culture: Murine bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to allow for differentiation.

-

Plating: Differentiated BMDMs are seeded in 6-well plates at a density of 1 x 10^6 cells/well and allowed to adhere overnight.

-

TCDO Treatment: The culture medium is replaced with fresh medium containing various concentrations of TCDO (e.g., 0, 10, 50, 100 µg/mL).

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant and Cell Lysate Collection: After incubation, the cell culture supernatant is collected for cytokine analysis (e.g., ELISA), and the cells are lysed for protein analysis (e.g., Western blot).

Phagocytosis Assay

-

Cell Preparation: J774A.1 macrophages are plated in a 24-well plate at a density of 2 x 10^5 cells/well and treated with TCDO as described above for 24 hours.

-

Opsonization of Phagocytic Targets: Fluorescently labeled zymosan particles are opsonized with mouse serum for 30 minutes at 37°C.

-

Phagocytosis: The opsonized zymosan particles are added to the macrophage cultures at a ratio of 10 particles per cell and incubated for 1 hour at 37°C.

-

Quenching of Extracellular Fluorescence: Trypan blue is added to each well to quench the fluorescence of non-ingested particles.

-

Analysis: The percentage of phagocytic cells and the phagocytic index (number of ingested particles per cell) are quantified using flow cytometry or fluorescence microscopy.

Measurement of Reactive Oxygen Species (ROS) Production

-

Cell Preparation: Peritoneal macrophages are harvested from mice and plated in a 96-well plate at a density of 1 x 10^5 cells/well.

-

TCDO Treatment: Cells are treated with TCDO at various concentrations for 1 hour.

-

ROS Detection: The fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) is added to each well and incubated for 30 minutes.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorescence plate reader.

Western Blot for NF-κB and p38 MAPK Activation

-

Cell Lysis: Following TCDO stimulation, macrophages are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-p65 NF-κB, total p65 NF-κB, phospho-p38 MAPK, and total p38 MAPK. A loading control such as β-actin is also used.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for investigating TCDO's effects on macrophages.

Caption: Proposed NF-κB signaling pathway activation by TCDO in macrophages.

Caption: Proposed p38 MAPK signaling pathway activation by TCDO.

Conclusion

This compound is a promising therapeutic agent that appears to exert its beneficial effects in wound healing, at least in part, through the activation of macrophages. While the precise molecular mechanisms and a detailed quantitative understanding of its effects are still emerging, the available evidence points towards a model where TCDO-induced ROS production triggers key inflammatory signaling pathways, leading to enhanced phagocytosis and a modulated cytokine response. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute studies aimed at further elucidating the intricate role of TCDO in macrophage biology. Future research focusing on generating robust quantitative data and detailed mechanistic insights will be crucial for optimizing the therapeutic potential of this unique compound.

References

- 1. scispace.com [scispace.com]

- 2. The Efficacy and Safety of this compound in Comparison with Super-oxidised Solution in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NF-κB and TET2 promote macrophage reprogramming in hypoxia that overrides the immunosuppressive effects of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Age-induced augmentation of p38 MAPK phosphorylation in mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Impact of Tetrachlorodecaoxide on Fibroblast Proliferation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorodecaoxide (TCDO), a compound known for its oxygen-releasing properties, has garnered significant interest in the field of wound healing.[1] A crucial aspect of the wound healing cascade is the proliferation of fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and facilitating tissue repair.[1][2] This technical guide provides an in-depth overview of the current understanding of TCDO's effect on fibroblast proliferation, including its proposed mechanism of action, generalized experimental protocols for investigation, and a discussion of the potential signaling pathways involved. While clinical evidence points towards the efficacy of TCDO in promoting granulation tissue formation—a process heavily reliant on fibroblast activity—detailed in vitro quantitative data and specific signaling pathways remain areas for further investigation.[2][3]

Mechanism of Action

The primary mechanism by which this compound is thought to stimulate fibroblast proliferation is through its ability to release oxygen.[1] In the hypoxic environment of a wound, the localized delivery of oxygen by TCDO is vital for cellular metabolism and, consequently, for the proliferation of fibroblasts.[1] This oxygenation helps to alleviate the hypoxic conditions that can otherwise impede the healing process.[1] Furthermore, TCDO has been shown to modulate inflammation by reducing the production of pro-inflammatory cytokines, creating a more favorable environment for tissue regeneration.[1] It is also suggested that TCDO may stimulate the production of growth factors, which are key signaling molecules in promoting cell division and migration.

Quantitative Data on Fibroblast Proliferation

Currently, there is a notable absence of publicly available, in-depth quantitative data from in vitro studies detailing the dose-dependent effects of this compound on fibroblast proliferation. While clinical studies have demonstrated that TCDO significantly enhances the formation of granulation tissue, which is indicative of fibroblast proliferation, specific metrics such as percentage increase in fibroblast number at various TCDO concentrations are not well-documented in the scientific literature.[2][3]

To facilitate future research in this area, the following table provides a template for how such quantitative data could be presented.

| TCDO Concentration (µg/mL) | Fibroblast Proliferation (% of Control) | Viability (% of Control) | Notes |

| 0 (Control) | 100% | 100% | Baseline fibroblast activity. |

| X | Data Unavailable | Data Unavailable | Expected dose-dependent increase. |

| Y | Data Unavailable | Data Unavailable | Optimal concentration for proliferation. |

| Z | Data Unavailable | Data Unavailable | Potential cytotoxicity at high concentrations. |

This table is a template for data presentation and does not contain actual experimental results.

Experimental Protocols

To investigate the effect of this compound on fibroblast proliferation, standard cell biology techniques can be employed. Below are detailed methodologies for key experiments.

Cell Culture and TCDO Treatment

-

Cell Line: Primary human dermal fibroblasts (HDFs) are a relevant cell line for these studies.

-

Culture Conditions: Cells should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

TCDO Preparation: A stock solution of TCDO should be prepared in an appropriate solvent and diluted to the desired final concentrations in serum-free media immediately before use.

-

Treatment: Fibroblasts should be seeded in multi-well plates and allowed to adhere overnight. The growth medium is then replaced with serum-free medium containing various concentrations of TCDO or a vehicle control.

Fibroblast Proliferation Assays

This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

-

Seeding: Seed fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Treatment: After 24 hours, treat the cells with varying concentrations of TCDO for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

This assay directly measures DNA synthesis, a hallmark of cell proliferation.

-

Seeding and Treatment: Seed and treat fibroblasts as described for the MTT assay.

-

BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours.

-

Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.

-

Immunodetection: Incubate with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate Addition: Add a TMB substrate to develop a colorimetric signal.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm.

Signaling Pathways

While the precise signaling pathways modulated by this compound in fibroblasts are not yet fully elucidated, the proposed mechanism of action via oxygen release and growth factor stimulation suggests the involvement of key pathways known to regulate cell proliferation.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling cascade initiated by TCDO, leading to fibroblast proliferation. This is a generalized model based on the known roles of oxygen and growth factors in fibroblast biology.

Experimental Workflow for Signaling Pathway Analysis

To validate the involvement of these pathways, the following experimental workflow can be employed.

Conclusion

This compound holds promise as a therapeutic agent for promoting wound healing, in part through its stimulatory effect on fibroblast proliferation. The primary proposed mechanism is the localized release of oxygen, which enhances cellular metabolism in the hypoxic wound environment. While clinical observations support this role, there is a clear need for rigorous in vitro studies to quantify the dose-dependent effects of TCDO on fibroblast proliferation and to delineate the specific signaling pathways involved. The experimental protocols and hypothetical frameworks presented in this guide are intended to provide a foundation for future research aimed at filling these knowledge gaps. A more comprehensive understanding of TCDO's mechanism of action at the cellular and molecular level will be instrumental in optimizing its clinical application and in the development of novel therapies for enhanced tissue regeneration.

References

The Immunomodulatory Landscape of Tetrachlorodecaoxide (WF10): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorodecaoxide (WF10), a chlorite-based compound, has demonstrated significant immunomodulatory properties, primarily targeting macrophages and influencing the activity of T cells and Natural Killer (NK) cells. This technical guide provides an in-depth overview of the current understanding of WF10's mechanism of action, its effects on various immune cell populations, and detailed experimental protocols for its investigation. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Introduction

This compound (WF10) is an intravenous drug that has been investigated for its therapeutic potential in a range of conditions, including advanced HIV infection, post-radiation cystitis, and autoimmune diseases.[1] Its core activity lies in its ability to modulate the immune system, particularly by regulating macrophage function and downregulating inappropriate immunological activation.[1][2] This document synthesizes the existing scientific literature to provide a detailed technical guide on the immunomodulatory properties of WF10.

Mechanism of Action

The primary mechanism of action of this compound is attributed to its potent oxidative properties. Upon administration, WF10 releases reactive oxygen species (ROS), including chlorine dioxide (ClO2), which are highly reactive and exert multiple effects on biological systems.[3] This oxidative action is central to its immunomodulatory and anti-inflammatory effects.[3] WF10 appears to particularly target chronically activated macrophages, which are implicated in the pathogenesis of various inflammatory and infectious diseases.[1][2]

Effects on Immune Cells

WF10 exerts distinct effects on various components of the innate and adaptive immune systems.

Macrophages

Macrophages are the primary targets of WF10. The compound induces profound changes in macrophage function and gene expression.[1][2] It has been shown to downregulate inappropriate immunological activation, a key factor in chronic inflammatory conditions.[1][2] By modulating macrophage activity, WF10 aims to restore a balanced immune response.

T-Lymphocytes

WF10 has a notable impact on cytotoxic T-lymphocytes (CTLs). It has been shown to inhibit CTL-mediated cytotoxicity by impairing the ability of CTLs to detach from their initial target cell.[4] This effect is associated with an increased enrichment of the adhesion molecule LFA-1 in the cytolytic immune synapse and is dependent on the activation of the actin-bundling protein L-plastin.[4] This suggests a potential therapeutic application for WF10 in conditions where CTL-mediated tissue damage is a contributing factor.[4]

Natural Killer (NK) Cells

WF10 has been demonstrated to stimulate the cytotoxicity of human NK cells.[5] It does not act as a direct activator of NK cells but rather as a co-stimulator, enhancing activation mediated by various activating receptors.[5] This co-stimulation is achieved by promoting the activation of the integrin LFA-1, which leads to increased adhesion of NK cells to their target cells.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative and qualitative data on the effects of this compound on various immunological parameters. Due to the limited availability of precise numerical data in the public domain, some effects are described qualitatively.

Table 1: Effects of WF10 on Immune Cell Function

| Immune Cell Type | Parameter | Effect of WF10 | Concentration/Dose | Source |

| Macrophages | Activation | Downregulation of inappropriate activation | Not specified | [1][2] |

| Gene Expression | Profound changes | Not specified | [1][2] | |

| T-Lymphocytes (CTLs) | Cytotoxicity | Inhibition of serial killing | 200 μM | [7] |

| Detachment from Target | Impaired | 200 μM | [4] | |

| LFA-1 Clustering | Increased | Not specified | [4] | |

| Natural Killer (NK) Cells | Cytotoxicity | Stimulated (S-shaped kinetic) | Not specified | [5] |

| Adhesion to Target Cells | Enhanced | 200 or 600 μM | [6] | |

| LFA-1 Activation | Enhanced (co-stimulation) | Not specified | [5] |

Table 2: Clinical and Preclinical Observations of WF10's Immunomodulatory Effects

| Study Type | Model/Population | Observed Immunomodulatory Effects | Source |

| Clinical Trial | Advanced AIDS patients | Tendency for increased WBC, lymphocyte, CD19, and CD35 values. | [8] |

| Preclinical (in vivo) | Mouse model of rheumatoid arthritis | Reduction in the severity of clinical symptoms. | [8] |

| Preclinical (in vitro) | Human peripheral blood T lymphocytes | Inhibition of CTL-mediated cytotoxicity. | [4] |

| Preclinical (in vitro) | Human NK cells | Stimulation of cytotoxicity and enhanced adhesion to tumor cells. | [5][6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the literature to study the immunomodulatory effects of WF10.

In Vitro Macrophage Modulation Assay

Objective: To assess the effect of WF10 on macrophage activation and function.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

-

WF10 solution at various concentrations.

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics.

-

Activating agents (e.g., lipopolysaccharide [LPS] for M1 polarization, IL-4 for M2 polarization).

-

Reagents for analysis (e.g., ELISA kits for cytokine measurement, flow cytometry antibodies for surface marker expression).

Protocol:

-

Isolate monocytes from PBMCs by adherence or magnetic cell sorting.

-

Differentiate monocytes into macrophages by culturing with M-CSF for 5-7 days.

-

Plate the differentiated macrophages in 24- or 96-well plates.

-

Pre-treat the macrophages with various concentrations of WF10 for a specified period (e.g., 1-2 hours).

-

Stimulate the macrophages with an activating agent (e.g., LPS) for 24-48 hours.

-

Collect the cell culture supernatant for cytokine analysis (e.g., TNF-α, IL-6, IL-10) using ELISA.

-

Harvest the cells for analysis of surface marker expression (e.g., CD80, CD86 for M1; CD163, CD206 for M2) by flow cytometry.

-

Analyze the data to determine the effect of WF10 on macrophage polarization and cytokine production.

In Vitro NK Cell Cytotoxicity Assay

Objective: To evaluate the effect of WF10 on the cytotoxic activity of NK cells.

Materials:

-

Human NK cells isolated from PBMCs.

-

Target cells (e.g., K562 cell line).

-

WF10 solution.

-

Cell culture medium.

-

Chromium-51 (51Cr) or a non-radioactive cytotoxicity assay kit.

Protocol:

-

Isolate NK cells from healthy donor PBMCs using a negative selection kit.

-

Label the target cells with 51Cr or a fluorescent dye.

-

Incubate the NK cells (effector cells) with or without WF10 at various concentrations for a predetermined time.

-

Co-culture the effector cells and target cells at different effector-to-target (E:T) ratios for 4 hours.

-

Centrifuge the plate and collect the supernatant.

-

Measure the release of 51Cr or the fluorescent dye in the supernatant, which is proportional to the extent of cell lysis.

-

Calculate the percentage of specific cytotoxicity.

In Vivo Rheumatoid Arthritis Model

Objective: To investigate the anti-inflammatory effects of WF10 in an animal model of rheumatoid arthritis.

Animal Model: DBA/1 mice.

Protocol:

-

Induce collagen-induced arthritis (CIA) in DBA/1 mice by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.

-

Monitor the mice for the development of clinical signs of arthritis (e.g., paw swelling, erythema).

-

Once arthritis is established, treat the mice with WF10 or a vehicle control via a specified route (e.g., intravenous) and schedule.

-

Continue to monitor and score the clinical signs of arthritis for a defined period (e.g., 21 days).

-

At the end of the study, collect blood samples for cytokine analysis and joint tissues for histological examination.

-

Evaluate the effect of WF10 on the severity of arthritis based on clinical scores, cytokine levels, and histological changes.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the proposed signaling pathways modulated by WF10 and typical experimental workflows.

Signaling Pathways

Caption: Proposed signaling pathways for WF10's immunomodulatory effects on T-cells and NK cells.

Experimental Workflows

Caption: Standard experimental workflows for assessing WF10's effects on macrophages and NK cells.

Conclusion

This compound (WF10) is a promising immunomodulatory agent with a primary effect on macrophage regulation and notable influences on T-cell and NK-cell functions. Its mechanism, centered around the generation of reactive oxygen species, provides a basis for its therapeutic potential in a variety of diseases characterized by immune dysregulation. While the existing literature provides a solid foundation for understanding the qualitative effects of WF10, further research is needed to establish detailed quantitative dose-response relationships and to fully elucidate the intricate signaling pathways involved. The experimental protocols and data summarized in this guide are intended to facilitate future investigations into this intriguing immunomodulatory compound.

References

- 1. WF10 stimulates NK cell cytotoxicity by increasing LFA-1-mediated adhesion to tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WF10 Stimulates NK Cell Cytotoxicity by Increasing LFA-1-Mediated Adhesion to Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for the assessment of human T cell activation by real-time metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. lonzabio.jp [lonzabio.jp]

- 7. In Vitro Screening Method for Characterization of Macrophage Activation Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized, double-blind, placebo-controlled trial of the immune modulator WF10 in patients with advanced AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Scientific Journey of Oxoferin (Tetrachlorodecaoxide): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxoferin, the brand name for the active compound Tetrachlorodecaoxide (TCDO), represents a significant advancement in wound care and immunomodulation. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles of TCDO. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, experimental validation, and quantitative clinical findings. This document summarizes key data in structured tables, elucidates experimental methodologies, and visualizes complex biological pathways and workflows using Graphviz diagrams to facilitate a deeper understanding of this unique therapeutic agent.

Discovery and History: From a Novel Oxygen Carrier to a Therapeutic Agent

The development of this compound, also known by various names including Oxovasin, WF10, Immunokine, and Macrokine, originated from research focused on innovative approaches to wound care and infection control.[1] The pioneering work is credited to Dr. Friedrich-Wilhelm Kühne and the Swiss company Oxo Chemie .[2][3] The initial concept centered on creating a stabilized, aqueous solution capable of delivering oxygen to hypoxic wound environments, a critical factor in impaired healing.[4]

The earliest patents related to stabilized activated oxygen and its medicinal applications began to appear in the early to mid-1980s, with Oxo Chemie being a key assignee.[5] Clinical investigations into the efficacy of TCDO for treating complicated wounds were underway by the mid-1980s, with some of the first controlled studies being published around 1986.[6] These early studies demonstrated the superiority of TCDO over standard treatments like povidone-iodine and physiological saline in promoting granulation tissue formation and wound area reduction.[6]

Initially developed as a topical agent for wound healing, the therapeutic potential of TCDO was later explored for other indications. A 1:10 dilution of TCDO, known as WF10, was formulated for intravenous administration and investigated as an adjunctive therapy for AIDS patients and in the management of radiation-induced cystitis.[7][8] In May 2002, Oxo Chemie was acquired by Dimethaid Research, which continued the development and marketing of TCDO-based products.[9]

Chemically, this compound is a chlorite-containing substance.[8] It is essentially a stabilized aqueous solution of sodium chlorite (B76162).[10] The chemical formula is often represented as a complex of chlorite ions, water, and molecular oxygen.[8]

Mechanism of Action: A Multi-pronged Approach to Healing

The therapeutic efficacy of this compound stems from a multifaceted mechanism of action that combines antimicrobial properties with the stimulation of the body's own healing processes.[11]

2.1. Oxygen Release and Antimicrobial Activity: Upon application to a wound, TCDO releases reactive oxygen species (ROS), including chlorine dioxide (ClO2).[12] These ROS possess potent, broad-spectrum antimicrobial properties, effectively reducing the microbial load in the wound by disrupting the cell walls of pathogens.[11] This cleansing of the wound environment is a crucial first step in facilitating the healing cascade. The release of oxygen also helps to alleviate the hypoxic conditions often found in chronic wounds, which is vital for cellular metabolism and the proliferation of fibroblasts.[11]

2.2. Macrophage Activation and Immunomodulation: A key aspect of TCDO's mechanism is its ability to act as an immunomodulator, specifically by targeting and activating macrophages.[7][9] TCDO interacts with heme-containing proteins like hemoglobin, forming a complex that stimulates macrophages.[4] Activated macrophages play a central role in all phases of wound healing, from inflammation to proliferation and remodeling.

This activation triggers a cascade of downstream events:

-

Phagocytosis: Enhanced phagocytic activity of macrophages helps to clear cellular debris and pathogens from the wound.[9]

-

Cytokine Modulation: TCDO modulates the inflammatory response by influencing the production of cytokines. It can reduce the levels of pro-inflammatory cytokines, creating a more favorable environment for healing.[11]

-

Growth Factor Release: Activated macrophages release crucial growth factors, including Macrophage-Derived Growth Factor (MDGF) and Wound Angiogenesis Factor (WAF).[9]

2.3. Stimulation of Tissue Regeneration: The growth factors released by activated macrophages drive the proliferative phase of wound healing:

-

Fibroblast Proliferation and Collagen Synthesis: MDGF stimulates the proliferation of fibroblasts, the cells responsible for synthesizing collagen, which is the primary structural component of new tissue.[4][9]

-

Angiogenesis: WAF promotes the formation of new blood vessels (angiogenesis), which is essential for supplying oxygen and nutrients to the healing tissue.[9]

The following Graphviz diagram illustrates the proposed signaling pathway of this compound in wound healing.

Quantitative Data from Clinical and Preclinical Studies

Numerous clinical trials have been conducted to evaluate the efficacy and safety of this compound in various types of wounds. The following tables summarize key quantitative findings from some of these studies.

Table 1: Efficacy of TCDO in an Open-Label Clinical Trial [4]

| Outcome | Result |

| Patient Population | 163 patients with skin and soft tissue lesions (open trauma, chronic ulcers, diabetic foot, burns, etc.) |

| Treatment Regimen | Topical application of TCDO twice daily |

| Healing Outcomes | - Excellent: 62.42%- Good: 28.86%- Mild: 3.36%- Bad: 5.37% |

| Adverse Events | - Wound dryness: 1.97%- Pain: 0.65%- Burning: 0.65%- Erythema: 0.65%- Worsening: 0.65% |

| Treatment Interruption | 8.58% of cases due to various reasons including wound dryness, lack of granulation, and persistent infection. |

Table 2: Comparative Efficacy of TCDO vs. Povidone-Iodine (Betaisodona) [6]

| Outcome | TCDO (n=29) | Povidone-Iodine (n=31) | Significance |

| Wound Area Reduction (Epithelization) | Highly significant superiority | - | Statistically significant |

| Granulation Tissue Formation | Tended to be slightly superior; better quality on exposed tendons/bones | - | Not specified |

| Reduction of Contamination | At least as efficacious | Established antiseptic | Comparable |

Table 3: Comparative Efficacy of TCDO vs. Super-oxidised Solution (SOS) [6]

| Outcome | TCDO Group | SOS Group | P-value (ITT and PP analysis) |

| Change in Wound Tissue Type (Week 2) | Statistically significant improvement | - | <0.001 |

| Change in Wound Tissue Type (Week 4) | Statistically significant improvement | - | ITT: 0.010; PP: 0.009 |

| Other Healing Indicators | No significant difference in wound area, exudation, PUSH scores, VAS scores | No significant difference | >0.05 |

Table 4: In Vitro Antibacterial Activity of TCDO [4]

| Bacterial Species | Lethal Dose (µg/ml) | Effect at Lower Dose (15 µg/ml) |

| Escherichia coli | 150 | Reduced bacterial amount after a 2-hour latent period, with regrowth after 4 hours. |

Experimental Protocols

The following sections outline the general methodologies employed in key clinical and in vitro studies of this compound.

4.1. Clinical Trial Protocol for Chronic Wound Healing

This protocol is a generalized representation based on methodologies described in various clinical trials.[6][13]

-

Patient Selection: Patients with chronic wounds (e.g., diabetic foot ulcers, venous leg ulcers) of a specified duration and size are recruited.[13] Exclusion criteria typically include pregnancy, severe systemic illness, and known allergies to the treatment.

-

Randomization and Blinding: Participants are randomly assigned to receive either TCDO or a control treatment (e.g., saline solution, povidone-iodine, or standard wound care).[6] In double-blind studies, neither the patient nor the investigator is aware of the treatment allocation.

-

Treatment Application: The assigned treatment is applied topically to the wound at specified intervals (e.g., once or twice daily).[4][13] This is often done in conjunction with standard wound care practices like debridement and dressing changes.[13]

-

Outcome Measures: Wounds are assessed at regular intervals. Primary outcomes often include the percentage of wound area reduction and time to complete healing. Secondary outcomes may include changes in wound exudate, tissue type (granulation, epithelialization), pain scores (using a Visual Analog Scale), and the incidence of adverse events.[13]

-

Data Analysis: Statistical methods are used to compare the outcomes between the treatment and control groups to determine the efficacy and safety of TCDO.

4.2. In Vitro Protocol for Assessing Antibacterial Activity

This protocol is a generalized representation based on descriptions of in vitro studies.[4]

-

Bacterial Strains: Standard laboratory strains of bacteria (e.g., Escherichia coli) are cultured in appropriate growth media.

-

Exposure to TCDO: Bacterial cultures are exposed to various concentrations of TCDO solution.

-

Incubation: The treated cultures are incubated under optimal growth conditions for the specific bacterial strain.

-

Assessment of Viability: At different time points, samples are taken from the cultures to determine the number of viable bacteria, often by plating serial dilutions and counting colony-forming units (CFUs).

-

Data Analysis: The results are analyzed to determine the minimum inhibitory concentration (MIC) and the minimum bactericidal concentration (MBC) of TCDO for the tested bacteria.

Conclusion

Oxoferin (this compound) has a well-documented history of development, originating from the pioneering work of Dr. Friedrich-Wilhelm Kühne and Oxo Chemie. Its unique mechanism of action, centered on the release of reactive oxygen species and the activation of macrophages, provides a robust scientific rationale for its efficacy in wound healing. A substantial body of clinical evidence supports its use in a variety of wound types, demonstrating its ability to accelerate healing and improve clinical outcomes compared to traditional treatments. This technical guide provides a comprehensive overview of the key scientific and clinical aspects of TCDO, serving as a valuable resource for further research and development in the field of wound care and immunomodulatory therapies.

References

- 1. Tetrachlorodecaoxygen, a wound healing agent, produces vascular relaxation through hemoglobulin-dependent inactivation of serotonin and norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Wilhelm Friedrich Kühne [frogblog.ie]

- 3. Wilhelm Kühne - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A Clinical Trial Design for Evaluating Topical Antimicrobials in Chronic Wounds: The BLEU Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Efficacy and Safety of this compound in Comparison with Super-oxidised Solution in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WF 10: Macrokine, TCDO, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound [chemeurope.com]

- 10. [Oxoferin and sodium chlorite--a comparison] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to Tetrachlorodecaoxide (TCDO): Molecular Formula and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

Tetrachlorodecaoxide (TCDO) is a complex, chlorite-containing substance recognized for its therapeutic properties, particularly in immunomodulation and wound healing.[1][2] It is the active principle in drug formulations such as Oxoferin® and WF10.[2][3] This technical guide provides a comprehensive overview of its molecular formula, core chemical characteristics, and the experimental basis for its mechanism of action.

Molecular Formula and Physicochemical Properties

The precise molecular structure of this compound is not represented by a single, simple covalent molecule but is rather described as a complex or a mixture. This has led to multiple reported molecular formulas in chemical databases and literature. The IUPAC name is given as "molecular oxygen tetrachlorite hydrate".[2][4] The substance is fundamentally a chlorite-containing agent.[1]

The ambiguity in its structure is reflected in the various formulas assigned to TCDO. The most common representation is an anionic complex, though other forms have been noted. A summary of these variations is presented below.

| Reported Formula | Associated Molecular Weight ( g/mol ) | Notes | Source(s) |

| (Cl₄H₂O₁₁)⁻⁴ | 319.82 | Represents an anionic complex. | [2][4][5] |

| 4ClO₂·4Na·O₂·H₂O | 411.78 | Describes a mixture of sodium chlorite (B76162), oxygen, and water. | [6] |

| Cl₄O₁₀ | 301.806 | Alternative representation. | [7] |

| Cl₄H₂O₁₁⁻⁴ | Not Specified | An incomplete formula representing a mixture of chlorite ion, water, and molecular oxygen. | [1] |

Detailed experimental data on many of TCDO's physical properties are not widely available. However, its chemical reactivity and biological function are primarily defined by its oxidative nature.

| Property | Description | Source(s) |

| Nature | Potent oxidizing agent. | [8] |

| CAS Number | 92047-76-2 | [2][4][9] |

| Key Function | Acts as an oxygen donor and immunomodulating agent. | [2][8][10] |

| Reactivity | Reacts with hemoproteins (hemoglobin, myoglobin, peroxidase) to form an active TCDO-hemo complex. | [2][4][11] |

| Biological Role | Releases Reactive Oxygen Species (ROS), including chlorine dioxide (ClO₂), to exert antimicrobial and therapeutic effects. | [8] |

Mechanism of Action and Signaling

TCDO's therapeutic effects stem from a multifaceted mechanism centered on its oxidative potential and its ability to modulate cellular signaling pathways, particularly in the context of wound healing and immune response.[8]

TCDO is activated in the presence of hemoproteins. This interaction is central to its biological activity.

-

Complex Formation : TCDO combines with the heme component of proteins like hemoglobin or myoglobin, forming a "TCDO-hemo complex".[2][4]

-

Oxidant Generation : This complex functions as a potent oxidant, with properties similar to the "Compound I" state of peroxidases.[11]

-

Cellular Activation : The activated complex stimulates macrophages, a key event in its immunomodulatory effect. This leads to enhanced phagocytosis of pathogens and cellular debris.[2][4]

-

Growth Factor Release : Activated macrophages release critical signaling molecules, including Macrophage-Derived Growth Factor (MDGF) and Wound Angiogenesis Factor (WAF), which promote tissue repair.[2][4]

Caption: TCDO Bio-activation and Immunomodulatory Pathway.

When applied to wounds, TCDO initiates a cascade of events that create a favorable environment for tissue regeneration.[8][10]

-

ROS Generation : It releases ROS, which provide broad-spectrum antimicrobial activity by disrupting pathogen cell membranes and proteins.[8]

-

Inflammation Modulation : The oxidative action helps break down pro-inflammatory mediators, reducing excessive inflammation that can impede healing.[5][8]

-

Oxygen Donation : TCDO acts as an oxygen donor, alleviating hypoxia in the wound bed, which is crucial for cellular metabolism and repair.[8][10]

-

Cellular Stimulation : The resulting oxidative environment stimulates the proliferation and migration of fibroblasts and promotes angiogenesis (the formation of new blood vessels), which are essential for forming new tissue.[8][12]

Caption: Multifaceted Mechanism of TCDO in Wound Healing.

Experimental Protocols and Methodologies

While detailed protocols for the industrial synthesis of TCDO are proprietary, methodologies from published research illustrate how its chemical and biological characteristics are investigated.

To differentiate the oxidative species produced by the TCDO-hemoprotein complex from other common reactive oxygen species, specific indicator reactions are used.

-

Objective : To determine the nature of the oxidant formed by the TCDO-hemo complex.[11]

-

Methodology :

-

The TCDO-hemo complex is formed by incubating TCDO with a hemoprotein such as peroxidase or hemoglobin.[11]

-

This complex is then reacted with specific chemical probes: 4-(methylthio)-2-oxobutyric acid (KMB) or 1-aminocyclopropane carbonic acid (ACC).[11]

-

The oxidation of KMB and ACC, which results in the production of ethylene, is measured.[11]

-

Control experiments are run with known ROS generators (e.g., for O₂⁻, H₂O₂, OH•, and ¹O₂) to confirm that these species do not cause the same reaction.[11]

-

Caption: Experimental Workflow for Oxidant Characterization.

The dual antimicrobial and immunomodulatory actions of TCDO can be assessed using cell-based assays.

-

Objective : To quantify the bactericidal effect and the influence on phagocytosis.[13]

-

Antibacterial Assay Methodology :

-

Phagocytosis Assay Methodology :

-

Human granulocytes (phagocytic cells) are isolated from blood samples.[13]

-

Opsonized zymosan is used as a target antigen to stimulate phagocytosis.[13]

-

The phagocytic activity is measured by computer-controlled chemiluminescence, which detects the oxidative burst associated with phagocytosis.[13]

-

The chemiluminescence signal in the presence of TCDO is compared to a control group without TCDO to determine its effect on phagocytic activity.[13]

-

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [bionity.com]

- 3. WF 10: Macrokine, TCDO, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [chemeurope.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound | CAS#:92047-76-2 | Chemsrc [chemsrc.com]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Cas 92047-76-2,this compound | lookchem [lookchem.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. Biochemical oxygen activation as the basis for the physiological action of this compound (TCDO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

In-Vitro Antibacterial Spectrum of Tetrachlorodecaoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract